N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c17-10-3-5-11(6-4-10)19-14(22)8-13-15(23)20-16(25-13)21-18-9-12-2-1-7-24-12/h1-7,9,13H,8H2,(H,19,22)(H,20,21,23)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWXJOXBPRDFS-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 347.82 g/mol. The structure features a thiazolidine ring, a furan moiety, and a chlorophenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of thiazolidinone derivatives followed by hydrazone formation with furan derivatives. The reaction conditions often include specific reagents such as acetic acid and ethanol under reflux conditions to facilitate the reaction.
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often range between 20 µM to 100 µM, indicating moderate to high potency compared to standard antibiotics like norfloxacin and chloramphenicol .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, one study reported that derivatives similar to this compound inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. It may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
Scientific Research Applications
The compound features a thiazolidine ring, which contributes to its biological activity. The presence of the furan moiety is also significant as it has been associated with various pharmacological effects.
Medicinal Chemistry
N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that derivatives of thiazolidinones exhibit antibacterial and antifungal activities. For instance, compounds similar to this structure have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
-
Reactivity : The thiazolidine ring can undergo nucleophilic substitutions and cyclization reactions, making it valuable in synthetic organic chemistry .
- Synthetic Route Example : The synthesis of related thiazolidinone compounds often involves the condensation of hydrazones with carbonyl compounds under acidic conditions, leading to the formation of thiazolidine derivatives .
Biological Studies
The compound's structure suggests potential interactions with biological targets:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Structural Differences:
- Furan vs. Benzene/Thiophene Substituents:
The furan-2-ylmethylidene group in the target compound contrasts with phenyl (), thiophene (), or benzylidene () substituents in analogs. Furan’s oxygen atom may enhance solubility compared to purely hydrocarbon substituents, while its π-electron-rich nature could influence binding interactions in biological systems .
- 4-Chlorophenyl Acetamide Core: The 4-chlorophenyl group is shared with compounds in and , where it contributes to antioxidant activity by stabilizing radical intermediates .
Table 1: Substituent Comparison of Thiazolidinone Derivatives
Q & A
Q. Why does the compound show low solubility despite moderate LogP (~3.2)?
- Root Cause : Crystallinity from planar hydrazone-thiazolidinone structure .
- Solutions :
- Co-crystallization with cyclodextrins (e.g., β-CD) .
- Amorphous solid dispersion using HPMCAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
